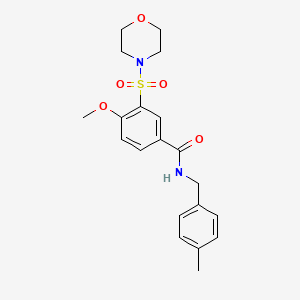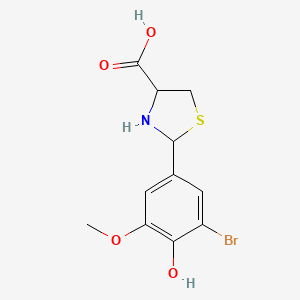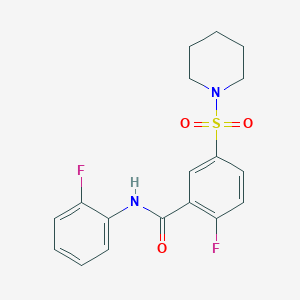
N-butyl-N'-(3-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N'-(3-hydroxypropyl)ethanediamide, also known as BHEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHEDA belongs to the class of amides and is commonly used as a chelating agent in metal ion extraction and separation. In recent years, BHEDA has also been studied extensively for its bioactive properties, including its ability to inhibit the activity of metalloproteinases and its potential as an anticancer agent.
Mechanism of Action
N-butyl-N'-(3-hydroxypropyl)ethanediamide exerts its bioactive properties by chelating metal ions, which are essential for the activity of metalloproteinases and histone deacetylases. By inhibiting the activity of these enzymes, N-butyl-N'-(3-hydroxypropyl)ethanediamide can prevent the degradation of extracellular matrix proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of metalloproteinases and histone deacetylases, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The main advantage of using N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases and histone deacetylases, which are crucial enzymes in various biological processes. However, the use of N-butyl-N'-(3-hydroxypropyl)ethanediamide in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of N-butyl-N'-(3-hydroxypropyl)ethanediamide, including its potential as an anticancer agent, its use in metal ion extraction and separation, and its role in the regulation of extracellular matrix proteins. Further studies are needed to determine the safety and efficacy of N-butyl-N'-(3-hydroxypropyl)ethanediamide in vivo and to explore its potential applications in various fields of science.
Synthesis Methods
N-butyl-N'-(3-hydroxypropyl)ethanediamide can be synthesized through a multistep reaction that involves the reaction of butylamine with ethylenediamine in the presence of sodium hydroxide to form N-butyl-1,2-diaminoethane. This compound is then reacted with 3-chloropropanol in the presence of potassium carbonate to form N-butyl-N'-(3-chloropropyl)ethanediamine. Finally, N-butyl-N'-(3-hydroxypropyl)ethanediamide is obtained by reacting N-butyl-N'-(3-chloropropyl)ethanediamine with sodium hydroxide and 1,3-propanediol.
Scientific Research Applications
N-butyl-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields of science. In the field of biochemistry, N-butyl-N'-(3-hydroxypropyl)ethanediamide has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. N-butyl-N'-(3-hydroxypropyl)ethanediamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
properties
IUPAC Name |
N-butyl-N'-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-5-10-8(13)9(14)11-6-4-7-12/h12H,2-7H2,1H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZYBNZSKJFTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-hydroxypropyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)



![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)
![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)